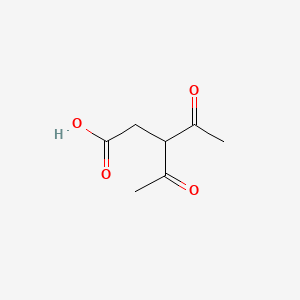

3-Acetyl-4-oxopentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

70597-88-5 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

3-acetyl-4-oxopentanoic acid |

InChI |

InChI=1S/C7H10O4/c1-4(8)6(5(2)9)3-7(10)11/h6H,3H2,1-2H3,(H,10,11) |

InChI Key |

PKHPCIXSNDFKEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC(=O)O)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Acetyl 4 Oxopentanoic Acid

Conventional Synthetic Pathways and Adaptations

Traditional organic synthesis provides a foundational framework for constructing 3-acetyl-4-oxopentanoic acid. These methods often involve sequential reactions to build the carbon skeleton and introduce the required functional groups.

Multi-step synthesis allows for the controlled construction of the target molecule from simpler, readily available starting materials. libretexts.org A common strategy involves the acylation of an enolate or a related nucleophile. One documented pathway involves the reaction of ethyl acetoacetate (B1235776) with pyruvic acid, followed by hydrolysis. A related synthesis shown in research literature starts with ethyl acetoacetate and reacts it with 2-chloroacetyl chloride, leading to the formation of ethyl 3-acetyl-4-oxopentanoate. researchgate.net This intermediate is then converted to the final acid.

Another approach involves the Michael addition of a nucleophile to an appropriate electrophile, which can be a versatile method for forming the carbon backbone of the target compound. wiley.com These multi-step sequences, while effective, often require careful control of reaction conditions at each stage to ensure high yields and minimize side products.

Table 1: Example of a Multi-Step Synthetic Sequence

| Step | Precursors | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, 2-Chloroacetyl chloride | Base (e.g., NaH) in an aprotic solvent | Ethyl 3-acetyl-4-chloro-4-oxobutanoate | C-acylation to form the β-dicarbonyl system |

| 2 | Product from Step 1 | Grignard reagent (e.g., CH₃MgBr) | Ethyl 3-acetyl-4-oxopentanoate | Introduction of the terminal methyl group |

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, enabling the transformation of one functional group into another. fiveable.mesolubilityofthings.com This strategy is essential when the ideal starting material is not commercially available but can be prepared from a related precursor. For the synthesis of this compound, FGIs can be used to prepare key synthons.

For example, if a synthetic plan required a precursor with a nitrile group instead of a carboxylic acid, an FGI could be employed. An alcohol can be converted into a good leaving group, such as a tosylate or a halide, and then displaced by a cyanide ion. vanderbilt.edu The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. Similarly, oxidation and reduction reactions are fundamental FGIs. solubilityofthings.com A primary alcohol could be oxidized to a carboxylic acid, or a ketone could be reduced to a secondary alcohol if needed to prevent side reactions during a specific synthetic step. fiveable.me These transformations provide chemists with the flexibility to design synthetic routes from a wider array of starting materials.

Esterification and De-esterification Routes to this compound

Routes involving ester intermediates are common in the synthesis of carboxylic acids, providing a practical means of purification and handling. The synthesis can proceed by first creating an ester of the target acid, which is then hydrolyzed in a final step.

A prominent example is the synthesis of ethyl 3-acetyl-4-oxopentanoate, which can be isolated and purified before being converted to this compound. researchgate.netnih.gov The de-esterification (hydrolysis) is typically achieved by saponification, where the ester is treated with a base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. researchgate.net

Table 2: Comparison of Esterification and De-esterification Conditions

| Reaction | Substrates | Catalyst/Reagents | Conditions | Product |

|---|---|---|---|---|

| Esterification | This compound, Alcohol (R-OH) | Strong acid (e.g., H₂SO₄, TsOH) masterorganicchemistry.com | Heat, often with excess alcohol | Alkyl 3-acetyl-4-oxopentanoate |

| De-esterification | Alkyl 3-acetyl-4-oxopentanoate | 1. Base (e.g., NaOH, KOH) 2. Acid (e.g., HCl, H₂SO₄) researchgate.net | 1. Heat in aqueous solution 2. Acid quench at low temp. | this compound |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

Catalysis is a key principle of green chemistry, as catalysts can enable reactions with higher efficiency and selectivity under milder conditions. scispace.com For the synthesis of this compound and its precursors, a shift from stoichiometric reagents to recyclable heterogeneous catalysts is a primary goal.

For reactions like the acylation of ethyl acetoacetate, traditional methods might use strong bases that are consumed in the reaction. The development of solid acid or base catalysts could streamline the process by allowing for easier separation and recycling of the catalyst. For instance, sulfonic acid-functionalized silicas have been investigated for related acid-catalyzed reactions, such as the dimerization of levulinic acid. acs.org Similarly, for esterification reactions, solid acid catalysts can replace corrosive mineral acids like sulfuric acid, reducing waste and simplifying product work-up. researchgate.net Enzymatic catalysis, using enzymes like lipases for esterification or transesterification, represents another sustainable frontier, offering high selectivity under very mild, solvent-free conditions.

Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. whiterose.ac.uk Reactions with high atom economy, such as addition reactions, are inherently "greener" as they generate little to no waste. The Michael addition, a potential step in the synthesis of this compound, is an example of an atom-economical reaction where all atoms from the reactants are incorporated into the product. nih.gov

Furthermore, performing reactions under solvent-free conditions can significantly reduce the environmental impact of a synthesis. beilstein-journals.orgacs.org For reactions involving liquid reactants, heating them together in the presence of a catalyst can sometimes be sufficient to induce a reaction, eliminating the need for a solvent. This reduces waste, simplifies purification, and lowers energy consumption associated with solvent removal. For example, solventless aldol (B89426) and Michael additions have been successfully demonstrated in other syntheses, highlighting the potential for applying this approach to the production of this compound. acs.org A rhodium-catalyzed lactonization has been described as a highly atom-economical strategy in natural product synthesis, showcasing the power of designing synthetic routes with this principle in mind. nih.gov

Optimization Strategies for Yield and Purity in this compound Production

Optimizing the production of this compound is critical for ensuring cost-effectiveness and high quality. The primary goals are to maximize the reaction yield—the amount of desired product obtained—and to achieve the highest possible purity by minimizing side reactions and facilitating effective separation from unreacted starting materials and by-products. Key strategies involve the careful management of catalysts, reaction conditions, and purification methods.

Catalyst and Reaction Control

The choice of catalyst is paramount in the synthesis of keto acids and their derivatives. For hydrolysis of the precursor ester, the concentration and type of acid (e.g., hydrochloric acid, sulfuric acid) can significantly influence the reaction rate and the formation of potential by-products. In related syntheses, such as the dimerization of levulinic acid to form complex keto acids, combinations of Lewis and Brønsted acid catalysts have been shown to achieve high conversion rates and yields. acs.org For instance, using a combination of ZnCl₂ (a Lewis acid) and trichloroacetic acid (a Brønsted acid) has been effective in similar syntheses. acs.org The addition of a tertiary amine during acylation steps in the synthesis of related oxocarboxylic acid esters has also been shown to considerably improve both yield and purity. google.com

Optimization of Reaction Parameters

The manipulation of reaction temperature and duration is a fundamental strategy for optimization. Generally, higher temperatures can accelerate the reaction, but they can also lead to the degradation of reactants or products, or promote the formation of undesirable side-products. Therefore, an optimal temperature must be identified that balances reaction speed with product stability.

Similarly, the reaction time must be sufficient to allow for maximum conversion of the starting material, but extended reaction times can also lead to by-product formation. Studies on related compounds have shown that yield can increase steadily with time before plateauing. acs.org For example, in the synthesis of levulinic acid dimers, a remarkable yield of nearly 60% was achieved by optimizing the temperature to 150 °C and the reaction time to 24 hours under solvent-free conditions. acs.org

The following interactive table demonstrates how reaction parameters can be systematically varied to optimize the yield of a target product, based on findings from the synthesis of related complex keto acids. acs.org

| Catalyst System | Temperature (°C) | Time (h) | Reactant Conversion (%) | Product Yield (%) | Selectivity (%) |

| Pr-SBA-15 | 130 | 6 | ~20 | ~20 | ~100 |

| Pr-SBA-15 | 150 | 6 | ~37 | 37 | 100 |

| Pr-SBA-15 | 190 | 6 | ~60 | <60 | <100 |

| Pr-SBA-15 | 150 | 24 | ~61 | ~60 | ~98 |

| ZnCl₂ / Trichloroacetic Acid | 130 | Not Specified | 60 | 51 | ~85 |

This table is illustrative and based on data for the synthesis of levulinic acid dimers, demonstrating general optimization principles that could be applied to the synthesis of this compound. acs.org "Pr-SBA-15" refers to propylsulfonic acid-functionalized mesostructured silica.

Purification and Characterization

Achieving high purity is the final and one of the most crucial steps in the production process. After the reaction is complete, the crude product mixture must be subjected to one or more purification techniques. Common methods for purifying organic acids like this compound include:

Extraction: To separate the acid from the aqueous reaction mixture into an organic solvent.

Crystallization: A highly effective method for purifying solids. The crude product is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities behind in the solution. google.com

Distillation: For liquid products or precursors, distillation under reduced pressure (vacuum distillation) can be used to separate compounds based on differences in boiling points.

Chromatography: Techniques like column chromatography are powerful for separating the target compound from structurally similar impurities. For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used to assess purity. sielc.com

The purity of the final product is verified using analytical methods such as NMR spectroscopy and mass spectrometry, which confirm the chemical structure and identify any remaining impurities. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Acetyl 4 Oxopentanoic Acid

Tautomeric Equilibria and Conformational Analysis

The presence of a β-diketone moiety in 3-acetyl-4-oxopentanoic acid allows it to exist in equilibrium between diketo (DK) and keto-enol (KE) tautomeric forms. researchgate.netrsc.org This equilibrium is a critical aspect of its chemistry, influencing its physical properties and reactivity.

The tautomeric equilibrium of this compound is highly sensitive to the solvent environment. researchgate.netrsc.org In the solid state, X-ray crystallography has shown that the compound exists exclusively in the diketo (DK) form. researchgate.netrsc.orgrsc.org However, in solution, a dynamic and solvent-dependent equilibrium between the DK and keto-enol (KE) forms is observed. researchgate.netrsc.org

The proportion of the enol tautomer is significantly influenced by the polarity of the solvent. For instance, studies on similar β-dicarbonyl compounds, like acetoacetic acid, have shown that the enol content can vary from less than 2% in highly polar solvents like D₂O to as high as 49% in nonpolar solvents like CCl₄. masterorganicchemistry.com This shift is attributed to the stabilization of the enol form through intramolecular hydrogen bonding in less polar environments. masterorganicchemistry.com For this compound, a related compound, tert-butyl 3-acetyl-4-oxopentanoate, showed 70% of the diketo form and 30% of the keto-enol form in chloroform (B151607) (CDCl₃). rsc.org

The general trend is that an increase in solvent polarity tends to shift the equilibrium towards the diketo form, while nonpolar solvents favor the keto-enol tautomer. researchgate.netresearchgate.net

Table 1: Solvent Effect on Tautomeric Equilibrium of a Related β-Diketone

| Solvent | % Enol Tautomer (for Acetoacetic Acid) |

|---|---|

| D₂O (Deuterium Oxide) | <2% |

| CCl₄ (Carbon Tetrachloride) | 49% |

This table illustrates the significant impact of solvent polarity on the keto-enol equilibrium for a similar β-dicarbonyl compound, acetoacetic acid. Data from masterorganicchemistry.com.

The tautomeric behavior of this compound has been extensively investigated using both experimental techniques and theoretical calculations. researchgate.netrsc.org Experimental characterization in solution has been achieved through methods like potentiometry and both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netrsc.orgrsc.org These methods allow for the quantification of the different tautomeric species present in various solvents. researchgate.net

Theoretical studies, employing ab initio calculations such as Density Functional Theory (DFT) at the B3LYP/6-311G** level and other model chemistries (CBS-4M, G3MP2, CBS-QB3), have been used to model the tautomeric equilibrium. researchgate.netrsc.org These computational approaches have been successful in qualitatively describing the tautomeric equilibrium in solution and have been used to calculate thermodynamic parameters like pKa values. researchgate.netrsc.org Among the various theoretical models, CBS-4M has been found to provide predictions that align well with experimental data. researchgate.netrsc.org

Furthermore, computational models have been used to analyze the geometries of the different tautomers. In the solid state, the diketo form is favored, with specific dihedral angles indicating a standard sp³ coordination around the central carbon atom (C3). rsc.org Theoretical calculations also consider the influence of solvent effects through methods like the CPCM continuum solvation model and supermolecular solvent approaches to better understand solute-solvent interactions. researchgate.netrsc.org

Reactivity of the β-Diketone Moiety

The β-diketone functionality is the most reactive part of the this compound molecule, participating in a variety of reactions.

The β-diketone structure is susceptible to aldol (B89426) condensation reactions, a fundamental carbon-carbon bond-forming process in organic synthesis. sigmaaldrich.com In the context of related compounds, the acid-catalyzed dimerization of levulinic acid, which shares structural similarities, has been studied. This reaction can lead to various products, including diastereomeric pairs of 3-(2-methyl-5-oxo-tetrahydrofuran-2-yl)-4-oxopentanoic acid and 3-acetyl-2-methyl-tetrahydro-5-oxo-2-furanpropanoic acid, arising from aldol condensations of the C3 enol form. nsf.govresearchgate.net

The aldol reaction typically involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate. sigmaaldrich.com In the case of 3-acetylcoumarin (B160212) derivatives, another related class of compounds, self-condensation via an aldol-type reaction has been observed. bas.bg

The carbonyl groups of the β-diketone moiety are electrophilic centers and are thus susceptible to nucleophilic attack. probes-drugs.org The reactivity of these carbonyls is a key feature of the molecule's chemistry. For instance, in a study involving the Michael addition of acetylacetone (B45752) to β-aroylacrylic acid, a derivative named 2-(2-(4-acetamidophenyl)-2-oxoethyl)-3-acetyl-4-oxopentanoic acid was synthesized. wiley.com This reaction highlights the ability of the acetylacetone moiety, structurally related to the β-diketone part of this compound, to act as a nucleophile.

The enol form of the β-diketone is nucleophilic at the α-carbon and can react with electrophiles. masterorganicchemistry.com

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group provides another site for chemical transformations, distinct from the β-diketone moiety.

The carboxylic acid can undergo typical reactions such as salt formation with bases and esterification. libretexts.org For example, esterification of the carboxylic acid group can be achieved by reacting it with an alcohol under acidic conditions, a process known as Fischer esterification. libretexts.org The formation of esters from the related 4-methyl-3-oxopentanoic acid has been documented.

Furthermore, the carboxylic acid group can be involved in nucleophilic acyl substitution reactions, where the hydroxyl group is replaced by other nucleophiles. uomustansiriyah.edu.iq The reaction of 4-oxopentanoic acid amides, derived from related compounds, with triflic anhydride (B1165640) in pyridine (B92270) leads to the formation of substituted sulfonamidofurans, demonstrating a transformation pathway that involves the initial formation of an iminium ion. acs.org

Decarboxylation Pathways and Rate Studies

As a β-keto acid, this compound is susceptible to thermal decarboxylation. This class of reaction is a fundamental process in organic chemistry, proceeding readily upon heating to yield an enol intermediate, which subsequently tautomerizes to the more stable ketone. masterorganicchemistry.com For this compound, this process results in the formation of acetylacetone (2,4-pentanedione) and carbon dioxide.

The generally accepted mechanism for the uncatalyzed thermal decarboxylation of β-keto acids involves a concerted, cyclic six-membered transition state. masterorganicchemistry.com This pathway is considered largely non-polar. rsc.org The process is initiated by an intramolecular proton transfer from the carboxylic acid's hydroxyl group to the carbonyl oxygen of the β-keto group. This facilitates the cleavage of the C-C bond, releasing CO2 and forming an enol. masterorganicchemistry.com

The rate of decarboxylation can be influenced by various factors, including the solvent and the presence of catalysts. Amine-catalyzed decarboxylation represents an alternative pathway. nih.govnih.govaskfilo.com In this mechanism, the amine catalyst reacts with the ketone to form an imine (or a protonated iminium ion), which acts as an electron sink, thereby accelerating the decarboxylation step. nih.govaskfilo.com

While specific kinetic data for the decarboxylation of this compound is not extensively documented, studies on analogous β-keto acids provide insight into the kinetics. For instance, research on acetoacetic acid revealed that the acid form decomposes significantly faster than its corresponding anion, a difference attributed primarily to an entropy effect rather than a substantial difference in activation energy. masterorganicchemistry.com Kinetic studies on other alkyl-substituted β-keto acids have determined first-order rate constants for their decarboxylation in various media, highlighting the influence of molecular structure and reaction conditions on reaction rates. acs.org

Table 1: First-Order Rate Constants for Decarboxylation of Various β-Keto Acids in Aqueous Solution This table presents data for analogous compounds to illustrate typical reaction kinetics, as specific data for this compound is not readily available in the cited literature.

| Compound | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 3-Oxobutanoic Acid | 23.3 | 1.1 x 10⁻⁵ |

| 3-Oxobutanoic Acid | 37.8 | 1.2 x 10⁻⁴ |

| 4-Methyl-3-oxopentanoic Acid | 23.3 | 1.1 x 10⁻⁵ |

| 4-Methyl-3-oxopentanoic Acid | 37.8 | 1.1 x 10⁻⁴ |

Data sourced from a study on alkyl-substituted beta-keto acids. acs.org

Esterification and Amidation Kinetics

The carboxylic acid functionality of this compound can undergo esterification and amidation to produce various derivatives. These reactions are crucial for modifying the compound's solubility, reactivity, and for its incorporation into larger molecular frameworks.

Esterification of keto acids is typically achieved by reaction with an alcohol under acidic conditions. Studies on the esterification of the structurally related 2-keto-L-gulonic acid show that acidic ion-exchange resins are effective catalysts. google.comhep.com.cnresearchgate.net The kinetics of such reactions are influenced by temperature and catalyst loading, with kinetic models often being developed based on pseudo-homogeneous catalysis principles. hep.com.cnresearchgate.net The process is generally conducted at temperatures ranging from room temperature to around 80°C. google.com

Transesterification is another relevant process, particularly for β-keto esters. These reactions are often slow and require catalysis by acids, bases, or enzymes. rsc.org The selectivity for transesterifying β-keto esters over other ester types is a notable feature, believed to arise from the ability of the two carbonyl groups to form a stable six-membered transition state by coordinating with the catalyst. rsc.org

Amidation , the reaction of the carboxylic acid with an amine to form an amide, typically requires activation of the carboxyl group. Standard peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are commonly employed to facilitate this transformation, as seen in the synthesis of related pyrrole-3-carboxamide derivatives. nih.gov

Specific kinetic studies detailing the rates of esterification and amidation for this compound are sparse in the literature. However, the established methodologies for keto acids provide a clear framework for these transformations.

Cyclization and Heterocycle Formation via Intramolecular Reactions

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl system is a key reactive feature, participating in several classic named reactions to form five- and six-membered rings.

Paal-Knorr Furan (B31954) and Pyrrole (B145914) Synthesis: As a 1,4-dicarbonyl analogue, the compound can undergo Paal-Knorr synthesis. wikipedia.org Under acidic catalysis and dehydration, it can cyclize to form substituted furans. alfa-chemistry.comorganic-chemistry.orgmbbcollege.in The mechanism involves protonation of one carbonyl, intramolecular attack by the enol of the other carbonyl, and subsequent dehydration. wikipedia.orgmbbcollege.in When reacted with ammonia (B1221849) or a primary amine, the same 1,4-dicarbonyl backbone yields substituted pyrroles. alfa-chemistry.comorganic-chemistry.org The mechanism proceeds through the formation of an amine-carbonyl adduct (a hemiaminal), followed by cyclization and dehydration, with the ring-formation step often being rate-determining. alfa-chemistry.comorganic-chemistry.org

Knorr Pyrrole Synthesis: This method involves the condensation of a β-dicarbonyl compound with an α-aminoketone. wikipedia.org The 1,3-dicarbonyl moiety within this compound can react in this manner to produce highly substituted pyrroles. slideshare.netjk-sci.com The reaction is typically catalyzed by acid and proceeds through an enamine intermediate that cyclizes and eliminates water. wikipedia.org

Hantzsch Pyridine Synthesis: This multicomponent reaction combines an aldehyde, a nitrogen donor (like ammonia), and two equivalents of a β-keto ester to form a dihydropyridine, which is subsequently oxidized to a pyridine. wikipedia.orgorganic-chemistry.org this compound can serve as the β-dicarbonyl component in this synthesis, leading to the formation of complex pyridine derivatives. researchgate.netresearchgate.net

Table 2: Summary of Heterocycle Syntheses from this compound

| Reaction Name | Key Reactants | Heterocyclic Product |

| Paal-Knorr Furan Synthesis | Acid catalyst (e.g., H₂SO₄, P₂O₅) wikipedia.orgmbbcollege.in | Substituted Furan |

| Paal-Knorr Pyrrole Synthesis | Ammonia or Primary Amine alfa-chemistry.comorganic-chemistry.org | Substituted Pyrrole |

| Knorr Pyrrole Synthesis | α-Aminoketone, Acid wikipedia.org | Substituted Pyrrole |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia wikipedia.orgorganic-chemistry.org | Substituted (Dihydro)Pyridine |

Detailed Mechanistic Elucidation of Key Reaction Pathways

Understanding the step-by-step mechanisms of these transformations is critical for controlling reaction outcomes and designing new synthetic routes.

Decarboxylation Mechanism: As previously noted, the thermal decarboxylation of β-keto acids is widely accepted to proceed via a six-membered cyclic transition state. masterorganicchemistry.comrsc.org This concerted pericyclic reaction involves the breaking of a C-C bond and the formation of a C-H and C=C bond, producing an enol and CO₂ simultaneously. This avoids the formation of high-energy charged intermediates. masterorganicchemistry.com

Paal-Knorr Furan Synthesis Mechanism: The reaction begins with the protonation of one of the carbonyl oxygens by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon. The second carbonyl group undergoes tautomerization to its enol form. The electron-rich enol then acts as a nucleophile, attacking the protonated carbonyl carbon in an intramolecular fashion to form a five-membered cyclic hemiacetal. wikipedia.orgorganic-chemistry.org This cyclization is often the rate-determining step. alfa-chemistry.com Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule (dehydration) generates the aromatic furan ring. alfa-chemistry.commbbcollege.in Computational studies have indicated that the energy barrier for the cyclization step can be significantly lowered by the explicit participation of water molecules in the transition state. rsc.org

Paal-Knorr Pyrrole Synthesis Mechanism: This mechanism begins with the reaction of a primary amine or ammonia with one of the carbonyl groups to form a hemiaminal. organic-chemistry.org This is followed by dehydration to form an imine. While a mechanism involving an enamine intermediate attacking the second carbonyl (or its imine derivative) is plausible, kinetic evidence from studies on substituted diones suggests a more complex pathway where the stereochemistry of the starting dione (B5365651) influences the reaction rate. organic-chemistry.org A proposed mechanism that accounts for these observations involves the cyclization of the hemiaminal intermediate, followed by a series of dehydration steps to furnish the aromatic pyrrole ring. organic-chemistry.org

Synthesis and Exploration of Derivatives and Analogs of 3 Acetyl 4 Oxopentanoic Acid

Synthesis of Alkyl and Aryl Esters

The esterification of 3-acetyl-4-oxopentanoic acid is a primary step in its derivatization, enabling further reactions and modulating its physicochemical properties. The synthesis of various alkyl and aryl esters has been achieved through several established methods.

Methyl 3-Acetyl-4-oxopentanoate

The synthesis of methyl 3-acetyl-4-oxopentanoate can be efficiently accomplished through the alkylation of acetylacetone (B45752). In a common procedure, acetylacetone is treated with a base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding enolate. This nucleophile then reacts with methyl bromoacetate (B1195939). The reaction mixture is typically refluxed for an extended period to ensure completion. Following an aqueous workup and extraction with an organic solvent, the product is isolated. This method has been reported to produce the target methyl ester in high yields.

One specific study detailed a procedure where acetylacetone was reacted with methyl bromoacetate in the presence of sodium hydride in THF. After refluxing for 20 hours, the reaction yielded methyl 3-acetyl-4-oxopentanoate at a notable 90% yield following extraction and solvent evaporation.

Table 1: Synthesis of Methyl 3-Acetyl-4-oxopentanoate

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Yield |

| Acetylacetone | Methyl bromoacetate | NaH | THF | Reflux, 20h | 90% |

Ethyl 3-Acetyl-4-oxopentanoate

Ethyl 3-acetyl-4-oxopentanoate is another key derivative, often synthesized via similar alkylation strategies or through condensation reactions. Methods like the Claisen condensation are suitable for its preparation. It serves as a versatile intermediate for creating more complex molecules, including various pharmaceuticals and natural products. Research has shown its utility as a building block and as an ancillary ligand in pharmacological applications. chemicalbook.com

A synthetic scheme has been described for its preparation, highlighting its role as a precursor to the parent this compound itself. The ethyl ester's structure contains both an ethoxycarbonyl group and ketone functionalities, making it a valuable intermediate in organic synthesis.

Table 2: Synthesis of Ethyl 3-Acetyl-4-oxopentanoate

| Method | Precursors | Key Features | Applications |

| Alkylation/Condensation | Acetylacetone, Ethyl haloacetate | Versatile building block | Synthesis of pharmaceuticals, natural products |

tert-Butyl 3-Acetyl-4-oxopentanoate

The tert-butyl ester of this compound provides a bulkier derivative, which can be advantageous in certain synthetic applications, such as peptide synthesis where the tert-butyloxycarbonyl (Boc) group is used for protection. atamanchemicals.com Synthesis routes include the Claisen condensation of tert-butyl acetoacetate (B1235776) with another ester or the direct esterification of acetic acid with tert-butyl 3-oxopentanoate. atamanchemicals.com Another effective method involves the reaction of a suitable precursor with tert-butyl acetate (B1210297) in the presence of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) in THF.

This derivative is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals and as a chemical probe in biological studies. atamanchemicals.com

Table 3: Synthesis of tert-Butyl 3-Acetyl-4-oxopentanoate

| Method | Precursors | Base | Key Features |

| Condensation | Methyl ester precursor, tert-Butyl acetate | LiHMDS | Useful for introducing bulky tert-butyl group |

| Claisen Condensation | tert-Butyl acetoacetate | Strong base | Intermediate for pharmaceuticals |

Structural Modifications at the Ketone and Acetyl Groups

The diketone core of this compound and its esters is a hub of reactivity. These groups can undergo a variety of transformations, allowing for significant structural modifications. One notable reaction is the copper-catalyzed C-C(O)C bond cleavage of monoalkylated β-diketones. For instance, methyl 3-acetyl-4-oxopentanoate can undergo this cleavage reaction. This process demonstrates a unique mode of reactivity where the bond between the two carbonyl carbons is broken, leading to the formation of α,β-unsaturated ketones. This transformation highlights how the core structure can be deconstructed and rearranged to access different classes of compounds.

Diversification via Carboxylic Acid Derivatization

The carboxylic acid function of this compound offers a reliable handle for diversification. Beyond the formation of simple esters, it can be converted into a wide array of other functional groups. Standard transformations include conversion to amides, acid chlorides, and other acyl derivatives, each providing a new platform for further synthetic elaboration.

Furthermore, the entire molecule can act as a potent nucleophile in Michael addition reactions. For example, this compound can be added to α,β-unsaturated carbonyl compounds, such as 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, to generate highly functionalized adducts. wiley.com This reactivity, which leverages the acidity of the α-carbon between the two ketone groups, allows for the construction of complex molecular frameworks while retaining the carboxylic acid (or its ester derivative) for potential subsequent reactions. wiley.com

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

The derivatives of this compound exhibit a range of chemical properties and biological activities that are directly linked to their specific structures. The introduction of different ester groups (methyl, ethyl, tert-butyl) alters the steric and electronic properties of the molecule, influencing its reactivity in subsequent steps and its physical properties like solubility and volatility.

For instance, the ethyl ester, ethyl 3-acetyl-4-oxopentanoate, is noted for its role as an ancillary ligand, suggesting that its structure is well-suited for coordinating with metal centers or other binding partners in larger molecular assemblies. chemicalbook.com The ability of the core structure to act as a chelating agent is a key property. researchgate.net The presence of the β-diketone moiety allows these molecules to serve as precursors for the synthesis of heterocyclic compounds, a critical class of molecules in medicinal chemistry.

Studies on related chloromethyl ketone derivatives, such as 5-chloro-4-oxopentanoic acid, have shown that modifications to the chain length and functional groups significantly impact biological activity, such as the inhibition of specific enzymes. nih.gov This demonstrates a clear structure-activity relationship where the carbon backbone and the nature of the functional groups dictate the molecule's interaction with biological targets. nih.gov The versatility of this compound and its derivatives makes them valuable scaffolds for developing new compounds with tailored properties for various scientific applications.

Applications of 3 Acetyl 4 Oxopentanoic Acid As a Synthetic Intermediate

Role in Complex Molecule Synthesis

The presence of multiple functional groups allows 3-Acetyl-4-oxopentanoic acid to serve as a valuable building block for a variety of organic transformations, leading to the synthesis of intricate molecular structures.

Building Block for Multifunctional Organic Compounds

The reactivity of this compound is centered around its β-dicarbonyl system and the terminal carboxylic acid. The β-diketone functionality is a precursor for the synthesis of a wide array of heterocyclic compounds. For instance, it can participate in condensation reactions with amines and aldehydes to form substituted pyridines, a reaction analogous to the Hantzsch pyridine (B92270) synthesis wikipedia.orgfiveable.mescribd.comchemtube3d.comorganic-chemistry.org. Similarly, reactions with amidines can yield pyrimidine derivatives through processes like the Pinner pyrimidine synthesis rsc.orgslideshare.netmdpi.com. Furthermore, the reaction with α-amino ketones can lead to the formation of substituted pyrroles, following the principles of the Knorr pyrrole (B145914) synthesis wikipedia.orgwordpress.comthermofisher.comthermofisher.com.

The carboxylic acid group adds another layer of synthetic utility, enabling esterification, amidation, or reduction to an alcohol. This allows for the introduction of diverse functionalities and the extension of molecular chains. The combination of these reactive sites makes this compound a potent precursor for compounds with multiple functional and structural features.

| Reaction Type | Reactants | Resulting Heterocycle | Key Synthetic Principle |

|---|---|---|---|

| Pyridine Synthesis | Aldehyde, Ammonia (B1221849) | Substituted Pyridine | Hantzsch Synthesis Analogue wikipedia.orgfiveable.mescribd.comchemtube3d.comorganic-chemistry.org |

| Pyrimidine Synthesis | Amidine | Substituted Pyrimidine | Pinner Synthesis Analogue rsc.orgslideshare.netmdpi.com |

| Pyrrole Synthesis | α-Amino ketone | Substituted Pyrrole | Knorr Synthesis Analogue wikipedia.orgwordpress.comthermofisher.comthermofisher.com |

Precursor in Natural Product Synthesis (non-human context)

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in the provided search results, its structural motifs are present in various natural compounds. The β-dicarbonyl unit is a common feature in many biologically active molecules. Therefore, this acid could serve as a key intermediate in the synthesis of natural product analogues or fragments thereof. For example, the core structure could be elaborated through alkylation and cyclization reactions to construct complex carbocyclic and heterocyclic frameworks found in nature.

Contribution to Bioactive Scaffold Construction

The inherent reactivity of this compound makes it a suitable candidate for the construction of molecular scaffolds that can be further functionalized to create libraries of compounds for biological screening. The heterocyclic systems that can be synthesized from this precursor, such as pyridines and pyrimidines, are prevalent in many bioactive molecules. By systematically varying the reactants in the condensation reactions, a diverse range of substituted heterocyclic scaffolds can be generated. The carboxylic acid handle provides a convenient point for attaching these scaffolds to solid supports for combinatorial synthesis or for introducing further diversity.

Utilization in Polymer Chemistry and Material Science Precursors

The bifunctional nature of this compound, possessing both a carboxylic acid and two ketone groups, suggests its potential use as a monomer or cross-linking agent in polymer chemistry. The carboxylic acid can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The ketone functionalities within the polymer backbone could then be used for post-polymerization modifications, such as cross-linking to enhance the material's thermal or mechanical properties, or for the attachment of other functional molecules. This could lead to the development of functional polymers with tailored properties for various applications in material science.

| Functional Group | Potential Role in Polymerization | Resulting Polymer Type | Potential for Post-Polymerization Modification |

|---|---|---|---|

| Carboxylic Acid | Monomer in condensation polymerization | Polyesters, Polyamides | - |

| β-Diketone | Cross-linking sites, sites for grafting | Cross-linked polymers, Functionalized polymers | Yes, via ketone chemistry |

Application in Catalytic Systems and Ligand Design

The β-diketone moiety of this compound is a well-known chelating group for a variety of metal ions. This property can be exploited in the design of ligands for catalytic applications. By modifying the carboxylic acid group, for instance, by converting it to an ester or an amide bearing additional donor atoms, multidentate ligands can be synthesized. These ligands can then be complexed with transition metals to form catalysts for a range of organic transformations. The specific structure of the ligand, influenced by the substituents on the β-diketone and the nature of the group derived from the carboxylic acid, would play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex.

Enzymatic and Biochemical Transformations of 3 Acetyl 4 Oxopentanoic Acid Non Human Context

Substrate Recognition and Catalysis by Model Enzymes

The enzymatic transformation of β,δ-diketo acids like 3-acetyl-4-oxopentanoic acid is characterized by high regio- and enantioselectivity, which is difficult to achieve with conventional chemical methods. While specific studies on this compound are limited, research on analogous β,δ-diketo esters provides significant insight into the mechanisms of substrate recognition and catalysis by model enzymes, particularly oxidoreductases.

A key study demonstrated the highly regio- and enantioselective single-site reduction of a related compound, tert-butyl 6-chloro-3,5-dioxohexanoate, using two distinct biocatalysts. nih.gov Alcohol dehydrogenase from Lactobacillus brevis (recLBADH) and alcohol dehydrogenase from Baker's yeast serve as enantiocomplementary enzymes, meaning they selectively reduce the same functional group to opposite stereoisomers. nih.gov

Alcohol Dehydrogenase from Lactobacillus brevis (recLBADH): This enzyme selectively reduces the δ-keto group (at the C5 position) of tert-butyl 6-chloro-3,5-dioxohexanoate to yield the corresponding (S)-δ-hydroxy-β-keto ester with high enantiopurity. nih.gov

Baker's Yeast (Saccharomyces cerevisiae): In contrast, reduction using Baker's yeast, a common whole-cell biocatalyst, preferentially yields the (R)-enantiomer of the same δ-hydroxy-β-keto ester. nih.gov

This selective reduction at the C5 position, leaving the C3 keto group untouched, highlights the ability of the enzyme's active site to distinguish between the two carbonyl groups of the diketo structure. The substrate likely binds in a chiral pocket where the δ-keto group is positioned optimally relative to the nicotinamide cofactor (NADH or NADPH) for hydride transfer, while the β-keto group is oriented away from the reactive site. This precise positioning is governed by specific interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and amino acid residues in the enzyme's active site. nih.gov The enzyme recLBADH has shown broad substrate acceptance for various β,δ-diketo esters, successfully reducing them to their corresponding δ-hydroxy-β-keto esters with high enantiomeric excess. nih.gov

| Biocatalyst | Substrate | Product | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (Lactobacillus brevis) | tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Enantiopure | 72% | nih.gov |

| Baker's Yeast (Saccharomyces cerevisiae) | tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate | 90-94% ee | 50% | nih.gov |

Involvement in Model Metabolic Pathways (e.g., microbial, plant)

Direct evidence detailing a specific, natural metabolic pathway involving this compound in microorganisms or plants has not been prominently reported in the literature. However, its structure suggests plausible roles as a metabolic intermediate or a product of side reactions connected to central carbon metabolism. The core of metabolism in many organisms is the processing of two-carbon units in the form of acetyl-CoA. researchgate.net

In microorganisms like Escherichia coli and yeast, acetyl-CoA is a critical hub metabolite. researchgate.netnih.gov It is the precursor for the biosynthesis of fatty acids and polyketides and is a key substrate for the TCA cycle. nih.govmdpi.com this compound can be envisioned as a condensation product of metabolic precursors. For instance, its carbon skeleton could theoretically arise from the condensation of two molecules of acetoacetyl-CoA or a related reaction involving acetyl-CoA and other keto-acid intermediates.

Microbial metabolic pathways are known for their plasticity and ability to produce a diverse array of organic molecules. mdpi.com For example, during fruit vinegar fermentation, yeast and acetic acid bacteria generate a wide range of organic acids, esters, aldehydes, and higher alcohols. mdpi.comresearchgate.net It is conceivable that under specific fermentation conditions or genetic backgrounds, intermediates like this compound could be formed through the action of promiscuous enzymes such as synthases or transferases that act on acetyl-CoA and its derivatives.

Conversely, if introduced into a microbial environment, this compound would likely be catabolized. Microbes possess a vast arsenal of enzymes, including hydrolases and oxidoreductases, capable of cleaving C-C bonds and oxidizing keto and acid functional groups. nih.gov The compound could potentially be cleaved into smaller, more common metabolites like acetate (B1210297), pyruvate, or acetyl-CoA, which could then readily enter central metabolic pathways like the TCA cycle for energy production. mdpi.com

Biocatalytic Utility of Enzymes Acting on β-Keto Acids and Derivatives

The structural motifs within this compound—specifically the β-keto acid and δ-keto functionalities—make it and its derivatives attractive targets for biocatalysis. Enzymes that act on such compounds offer powerful tools for asymmetric synthesis, enabling the production of high-value chiral molecules. tudelft.nlnih.gov

Oxidoreductases: As discussed previously, alcohol dehydrogenases (ADHs) are highly valuable for the stereoselective reduction of keto groups. nih.gov Applied to a substrate like this compound or its esters, different ADHs could be used to:

Selectively reduce the δ-keto group to produce a chiral δ-hydroxy-β-keto acid.

Selectively reduce the β-keto group to yield a β-hydroxy-δ-keto acid.

Sequentially or simultaneously reduce both keto groups to produce chiral diols, with the potential to control the stereochemistry at both new chiral centers. nih.gov These chiral hydroxy acids and diols are versatile building blocks in the pharmaceutical and fine chemical industries. tudelft.nl

Hydrolases: Enzymes such as lipases and esterases, known for their versatility, can be used for the enantioselective hydrolysis of esters derived from this compound. researchgate.net This process, known as kinetic resolution, can separate a racemic mixture of esters into a chiral alcohol and a chiral ester, both with high optical purity. Such hydrolases are widely employed in industrial biocatalysis due to their stability and broad substrate scope. nih.gov

Other Enzyme Classes:

β-Keto Acid Decarboxylases: These enzymes specifically catalyze the decarboxylation of β-keto acids to produce ketones. aklectures.com While this would lead to the decomposition of the parent molecule, it could be exploited in synthetic pathways where the removal of a carboxyl group is desired after the β-keto moiety has served its purpose in activating a particular molecular position.

Transaminases (TAs): These enzymes can convert a ketone into a chiral amine through reductive amination. A transaminase could potentially be used to asymmetrically aminate one of the keto groups of a this compound derivative, leading to the synthesis of chiral amino acids or diamines.

The application of these enzyme classes demonstrates the significant potential of biocatalysis for the targeted transformation of diketo acids and their derivatives. nanobioletters.com

| Enzyme Class | Catalyzed Transformation | Potential Product from Derivative | Synthetic Utility |

|---|---|---|---|

| Oxidoreductase (e.g., ADH) | Stereoselective ketone reduction | Chiral hydroxy-keto acids, chiral diols | Synthesis of enantiopure building blocks. tudelft.nl |

| Hydrolase (e.g., Lipase) | Enantioselective hydrolysis of esters | Chiral acids and chiral alcohols | Kinetic resolution of racemates. researchgate.net |

| Decarboxylase | Removal of a carboxyl group | Diketones | Formation of specific ketone structures. aklectures.com |

| Transaminase (TA) | Asymmetric amination of ketones | Chiral amino acids | Production of non-canonical amino acids. whiterose.ac.uk |

Theoretical and Computational Chemistry Studies of 3 Acetyl 4 Oxopentanoic Acid

Quantum Mechanical Investigations of Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to determining the three-dimensional structure and energetic landscape of 3-Acetyl-4-oxopentanoic acid. Methods like Density Functional Theory (DFT) are routinely used to predict molecular geometries, vibrational frequencies, and relative energies of different conformers and tautomers.

A key structural feature of this compound is its existence as a diketo tautomer in the solid state, as confirmed by X-ray crystallography rsc.org. In computational studies, the geometry of this and other forms of the molecule are optimized to find the lowest energy arrangement of atoms. DFT calculations, for instance using the B3LYP functional with a 6-311G** basis set, can accurately model the bond lengths, bond angles, and dihedral angles of the molecule's ground state rsc.org.

These calculations provide the absolute and relative energies of different structures, offering insights into their stability. For example, the relative energies of the diketo form versus various enol forms can be calculated to determine the most thermodynamically stable tautomer in the gas phase. Frequency calculations are also performed on the optimized structures; the absence of imaginary frequencies confirms that the structure is a true energy minimum, while the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model acs.orgacs.org.

Table 1: Representative Theoretical Methods for Molecular Structure and Energetics

| Method Type | Common Functionals/Levels of Theory | Key Outputs |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Optimized Geometries, Relative Energies, Vibrational Frequencies, Mulliken/APT Charges |

| Ab Initio Methods | MP2, CCSD(T) | High-accuracy single-point energies |

| Composite Methods | G3MP2, CBS-QB3, G4 | Highly accurate thermodynamic data (enthalpy, free energy) |

Computational Modeling of Tautomeric Preferences and Equilibria

This compound, as a β-dicarbonyl compound, can exist in several tautomeric forms, primarily the diketo and various enol forms. Computational modeling is essential for quantifying the relative stabilities of these tautomers and understanding the factors that govern the tautomeric equilibrium. While the molecule exists in the diketo form in the solid state, the equilibrium in solution is highly dependent on the solvent rsc.org.

Theoretical calculations have shown that for many β-dicarbonyl compounds, the enol form is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring. This stabilization often makes the enol tautomer more stable than the keto form in the gas phase or in nonpolar solvents researchgate.netpearson.com. The relative free energies of the different tautomers can be calculated using DFT and other high-level methods to predict the equilibrium constant (KT) rsc.orgresearchgate.net.

Studies on analogous compounds show that polar solvents tend to shift the equilibrium toward the more polar diketo tautomer. This is because the dipole-dipole interactions between the solvent and the diketo form are stronger than the interactions with the less polar, intramolecularly hydrogen-bonded enol form researchgate.netorientjchem.org. Computational models can simulate this effect, providing quantitative predictions of how the tautomeric ratio changes with solvent polarity orientjchem.org.

Table 2: Calculated Tautomer Properties of β-Dicarbonyl Compounds

| Tautomer | Key Structural Feature | Relative Polarity | Typical Stability in Nonpolar Solvents | Typical Stability in Polar Solvents |

|---|---|---|---|---|

| Diketo | Two separate C=O groups | High | Less Stable | More Stable |

| Enol (Chelated) | C=C-OH with intramolecular H-bond | Low | More Stable | Less Stable |

Reaction Pathway Analysis and Transition State Calculations

Computational chemistry allows for the detailed exploration of reaction mechanisms involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

A significant reaction of β-keto acids is decarboxylation, which occurs readily upon heating pressbooks.pub. Theoretical studies on this reaction for similar molecules have identified a cyclic, six-membered transition state where the carboxylic proton is transferred to the β-carbonyl oxygen simultaneously with the cleavage of the C-C bond to release CO₂ pressbooks.pubnih.gov. Calculating the structure and energy of this transition state using methods like DFT allows for the determination of the activation energy (energy barrier) for the reaction. A lower calculated activation barrier indicates a faster reaction rate, which aligns with experimental observations nih.govnih.gov.

Another important process to analyze is the keto-enol tautomerization itself. While it is an equilibrium process, the interconversion has an energy barrier. Computational studies can model the pathway for this proton transfer, including the role of solvent molecules like water, which can act as catalysts by forming a hydrogen-bonded bridge to facilitate the proton relay researchgate.net. Finding the transition state for both uncatalyzed and catalyzed pathways provides a deeper understanding of the tautomerization dynamics researchgate.net.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are powerful tools for predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure of the molecule, one can identify the most likely sites for nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory is a common approach. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates regions of the molecule most likely to donate electrons (nucleophilic sites), while the LUMO indicates regions most likely to accept electrons (electrophilic sites). For this compound, the enolate form would have a high-energy HOMO, making the α-carbon a potent nucleophile for reactions like alkylation pearson.com.

Calculated electrostatic potential maps and atomic charges (e.g., Mulliken or APT charges) can also predict reactivity. Regions with negative electrostatic potential are susceptible to electrophilic attack, whereas regions with positive potential are prone to nucleophilic attack. For instance, the carbonyl carbons in the diketo form would show a significant positive charge, marking them as primary electrophilic centers.

These computational tools can also be used to rationalize or predict selectivity in reactions where multiple products are possible. For example, in the case of a reaction with a nucleophile, calculations can determine the activation energies for attack at different carbonyl groups. The pathway with the lower activation barrier would be the kinetically favored one, thus predicting the major product escholarship.orgnih.gov. More advanced machine learning models can also be trained on data from quantum chemical calculations to rapidly predict reactivity for a wide range of compounds nih.govnih.gov.

Advanced Solvation Models and Solvent Effects in Computational Studies

The chemical behavior of this compound is strongly influenced by its environment, particularly the solvent rsc.org. Accurately modeling solvent effects is therefore critical for meaningful computational predictions. There are two main approaches to modeling solvation: implicit and explicit models nih.gov.

Implicit Solvation Models: These methods, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. The Polarizable Continuum Model (PCM) and its variant, the Conductor-like Polarizable Continuum Model (CPCM), are widely used for this purpose and have been applied to study this compound rsc.orgnih.gov. These models are computationally efficient and are often effective at capturing the general effects of solvent polarity on properties like tautomeric equilibria orientjchem.org.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This is computationally more demanding but allows for the modeling of specific, short-range interactions like hydrogen bonding between the solute and the solvent. For a molecule like this compound, where the keto and enol forms can act as hydrogen bond donors and acceptors, explicit solvent models can be crucial. For example, explicit water molecules can disrupt the internal hydrogen bond of the enol tautomer while stabilizing the keto form through intermolecular hydrogen bonds, an effect that implicit models may not fully capture researchgate.net. Hybrid models, which combine a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, offer a balance between accuracy and computational cost nih.gov.

Table 3: Comparison of Solvation Models

| Model Type | Description | Advantages | Disadvantages |

|---|---|---|---|

| Implicit (Continuum) | Solvent is a continuous dielectric medium. | Computationally efficient; good for bulk electrostatic effects. | Does not account for specific solute-solvent interactions (e.g., H-bonds). |

| Explicit | Individual solvent molecules are included. | Accurately models specific interactions like hydrogen bonding. | High computational cost; requires proper sampling of solvent configurations. |

| Hybrid (Explicit + Implicit) | A few explicit solvent molecules are treated in a continuum. | Balances accuracy and computational cost; models the first solvation shell explicitly. | Can be complex to set up correctly. |

Future Research Directions and Interdisciplinary Prospects

Emerging Synthetic Strategies and Reaction Innovations

While classical syntheses of 1,4-dicarbonyl compounds are well-established, emerging strategies in organic synthesis offer promising avenues for more efficient, selective, and sustainable routes to 3-acetyl-4-oxopentanoic acid and its derivatives. Modern catalytic methods are at the forefront of these innovations. For instance, the development of novel catalytic systems for the synthesis of 1,4-dicarbonyl compounds can be adapted and optimized. researchgate.netacs.orgnih.govacs.org These may include strategies that utilize transition-metal catalysts or organocatalysts to facilitate carbon-carbon bond formation with high chemo- and regioselectivity.

Green chemistry principles are also expected to heavily influence future synthetic approaches. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.orgsphinxsai.com For example, catalytic routes that utilize molecular oxygen as a green oxidant are being explored for the synthesis of related α-keto acids and could be adapted for the synthesis or modification of this compound. mdpi.comorganic-chemistry.orgorganic-chemistry.org Furthermore, photoredox catalysis and electrochemical synthesis represent cutting-edge techniques that could offer novel pathways for the construction and functionalization of this keto-acid under mild conditions. mdpi.comnih.gov

Innovations in reaction design will also play a crucial role. The development of one-pot or tandem reactions that allow for the sequential formation of multiple bonds in a single operation would significantly enhance the synthetic efficiency. Such strategies could involve, for example, a Michael addition followed by an intramolecular cyclization to generate complex heterocyclic scaffolds from this compound.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms presents a significant opportunity to accelerate the exploration of the chemical space around this compound. Automated systems can perform a large number of reactions in parallel, enabling high-throughput screening of reaction conditions, catalysts, and substrates. nih.govresearchgate.netchemrxiv.orgrsc.org This is particularly advantageous for optimizing reaction yields and discovering novel transformations.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. illinois.eduthieme-connect.deacs.orgyoutube.com The synthesis of this compound and its subsequent derivatization could be adapted to flow processes, potentially leading to higher yields, purities, and more sustainable manufacturing processes. For instance, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can be leveraged to minimize the formation of byproducts. The application of flow chemistry has been successfully demonstrated for the synthesis of various ketones and carboxylic acids, providing a strong basis for its application to this more complex dicarbonyl acid. acs.orgacs.org

| Technology | Potential Application for this compound | Key Advantages |

| Automated Synthesis Platforms | High-throughput screening of catalysts and reaction conditions for synthesis and derivatization. | Increased experimental throughput, rapid optimization, discovery of novel reactivity. nih.govresearchgate.net |

| Flow Chemistry | Continuous and scalable synthesis of the parent compound and its derivatives. | Improved safety, enhanced heat and mass transfer, higher yields and purity, potential for process intensification. illinois.eduthieme-connect.de |

| Integrated Automated Flow Systems | Autonomous reaction optimization and library synthesis of novel derivatives. | Operator-free data generation, accelerated discovery of new compounds with desired properties. chemrxiv.orgrsc.org |

Computational Design of Novel Derivatives and Their Predicted Reactivity

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to predict the biological activity or material properties of virtual compounds before their synthesis. iosrjournals.orgnih.govresearchgate.netijpsdronline.com For instance, if this compound is considered as a scaffold for the development of enzyme inhibitors, QSAR models can be built to correlate structural features with inhibitory potency, guiding the design of more active analogues. nih.govresearchgate.netnih.gov

Molecular docking simulations can provide insights into the binding modes of this compound derivatives within the active site of a target protein, allowing for the optimization of interactions to enhance binding affinity and selectivity. nih.govnih.govmdpi.comyoutube.commdpi.com This in silico screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Furthermore, computational methods can be used to predict the chemical reactivity of novel derivatives. acs.orgnih.govresearchgate.netscilit.com By calculating parameters such as molecular orbital energies and charge distributions, it is possible to anticipate how a new derivative might behave in a particular chemical reaction. This predictive capability can aid in the design of efficient synthetic routes and in understanding the stability and potential degradation pathways of new compounds.

| Computational Method | Application to this compound Derivatives | Predicted Outcome |

| QSAR | Correlate structural descriptors with biological activity or physical properties. | Predictive models for activity, guiding the design of more potent or functional molecules. iosrjournals.orgresearchgate.net |

| Molecular Docking | Predict the binding orientation and affinity of derivatives to a biological target. | Identification of promising drug candidates with improved binding characteristics. nih.govnih.gov |

| Reactivity Prediction | Calculate electronic and steric parameters to forecast chemical behavior. | Insight into reaction outcomes, stability, and potential side reactions. acs.orgnih.gov |

Advanced Analytical Methodologies for Reaction Monitoring in Research

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of this compound can be achieved through the application of advanced analytical methodologies for in-situ reaction monitoring. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and real-time mass spectrometry allow for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the course of a reaction. rsc.orgacs.orgacs.orgmt.comjascoinc.comresearchgate.net

In-situ FTIR, for example, can provide valuable information on the formation and consumption of key functional groups, offering insights into the reaction pathway and helping to identify transient intermediates. rsc.orgacs.orgmt.comjascoinc.comresearchgate.net This data is crucial for optimizing reaction conditions to maximize yield and minimize impurities. Real-time mass spectrometry provides another powerful tool for monitoring reaction progress by directly detecting the molecular weights of species present in the reaction mixture. hidenanalytical.comrsc.orgresearchgate.netuvic.ca This can be particularly useful for identifying unexpected products and elucidating complex reaction networks. The combination of these techniques with automated reaction platforms can enable a data-rich approach to chemical process development. mt.com

| Analytical Technique | Information Gained | Impact on Research |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products based on vibrational modes. | Mechanistic elucidation, kinetic analysis, and rapid optimization of reaction conditions. rsc.orgacs.orgmt.com |

| Real-time Mass Spectrometry | Direct detection and quantification of reaction components based on mass-to-charge ratio. | Identification of unknown byproducts, monitoring of complex reaction mixtures. hidenanalytical.comrsc.org |

| In-situ NMR Spectroscopy | Detailed structural information on all soluble species in the reaction mixture over time. | Unambiguous identification of intermediates and elucidation of reaction pathways. |

Cross-Disciplinary Research Opportunities for this compound

The multifunctional nature of this compound makes it a promising candidate for exploration in various scientific disciplines beyond traditional organic synthesis.

In medicinal chemistry , the β-dicarbonyl moiety is a well-known pharmacophore present in numerous bioactive compounds. This structural motif can act as a chelating agent for metal ions, which is a key feature for the mechanism of action of certain drugs, such as HIV integrase inhibitors. nih.gov The carboxylic acid group provides a handle for further derivatization to improve pharmacokinetic properties. Therefore, derivatives of this compound could be investigated as potential therapeutic agents for a range of diseases. The synthesis of α-ketoamides from related structures has been explored for their biological activities, suggesting a potential avenue for derivatization. rsc.orgnih.gov

In materials science , the ability of this compound to coordinate with metal ions could be exploited for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. The carboxylic acid and ketone functionalities also offer sites for polymerization, potentially leading to the development of new functional polymers with unique thermal or mechanical properties.

In catalysis , derivatives of this compound could serve as ligands for transition metal catalysts. The bidentate nature of the β-dicarbonyl group can be fine-tuned through synthetic modifications to influence the steric and electronic properties of the resulting metal complex, thereby impacting its catalytic activity and selectivity.

Finally, in the field of bioconjugation , the carboxylic acid group can be readily activated for covalent attachment to biomolecules such as proteins or peptides, while the ketone groups could be utilized for bioorthogonal ligation reactions. This could enable the use of this compound derivatives as linkers or tags in chemical biology research.

Q & A

Q. What are the optimal laboratory synthesis routes for 3-Acetyl-4-oxopentanoic acid, and what factors influence reaction yields?

The synthesis typically involves esterification and hydrolysis of levulinic acid derivatives. For example, ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate (CAS 13668-05-8) can be hydrolyzed under acidic conditions to yield 4-oxopentanoic acid analogs . Key factors include:

Q. What analytical techniques are most reliable for characterizing this compound purity and structural integrity?

A multimodal approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO identifies acetyl (δ 2.1–2.3 ppm) and ketone-proximal protons (δ 2.5–3.0 ppm).

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 159.1 (C₆H₁₀O₄).

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) mobile phase for purity analysis (resolution >1.5) .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Keep in airtight containers at 2–8°C in a desiccator to prevent hygroscopic degradation.

- Handling : Use gloves and eye protection; avoid contact with strong oxidizers due to keto-enol tautomerization risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across different solvent systems?

Discrepancies arise from solvent polarity and tautomeric equilibria. To standardize

- Use multiple deuterated solvents (DMSO-d6, CDCl₃) .

- Perform variable-temperature NMR (25–60°C) to identify tautomerization-related peak splitting.

- Validate assignments with 2D NMR (COSY, HSQC) .

- Cross-reference primary sources (e.g., J. Org. Chem. protocols) for condition-specific shifts .

Q. What strategies mitigate keto-enol tautomerism interference in spectroscopic analysis of this compound?

- Low-temperature NMR : Suppress tautomerization dynamics at 4°C.

- Deuterium exchange experiments : Identify exchangeable protons in D₂O.

- Computational modeling : Predict tautomeric ratios using DFT (e.g., B3LYP/6-31G*) to correlate with experimental data .

Q. How to design controlled experiments to study the pH-dependent reactivity of this compound in aqueous solutions?

- Buffer systems : Use phosphate (pH 2–8) or carbonate (pH 9–11) buffers at 0.1–0.2 M ionic strength.

- Kinetic monitoring : Employ stopped-flow UV-Vis spectroscopy (λ = 240–280 nm) to track enolization rates .

- Control experiments : Compare with levulinic acid (4-oxopentanoic acid) to isolate acetyl group effects .

Q. How to address conflicting reports about the catalytic efficiency of this compound in esterification reactions?

- Parameter standardization : Control substrate ratios (1:1–1:3 acid:alcohol), catalyst loading (1–5 mol%), and reaction time (12–24 hrs).

- Side-product analysis : Use GC-MS to identify competing pathways (e.g., acetylation vs. oxidation).

- Cross-validate : Compare results with structurally similar compounds (e.g., 4-oxovaleric acid) .

Methodological Considerations

- Data presentation : Include raw spectral data in appendices and processed data (e.g., NMR integrals, HPLC chromatograms) in the main text .

- Statistical validation : Apply Student’s t-test or ANOVA to assess reproducibility across triplicate runs .

- Critical analysis : Discuss limitations (e.g., solvent effects on tautomerism) and propose follow-up studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.